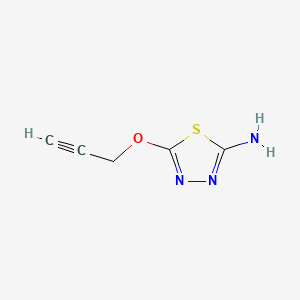
5-(2-Propyn-1-yloxy)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Propyn-1-yloxy)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a propynyl group attached to the oxygen atom and an amine group attached to the thiadiazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Propyn-1-yloxy)-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids or their derivatives.
Introduction of the Propynyl Group: The propynyl group can be introduced via a nucleophilic substitution reaction where a suitable leaving group (e.g., halide) is replaced by the propynyl group using reagents like propargyl bromide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and catalysts to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also common in industrial settings.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can target the thiadiazole ring or the propynyl group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the propynyl or amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions (e.g., presence of a base or acid catalyst).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of functionalized thiadiazoles.
科学的研究の応用
5-(2-Propyn-1-yloxy)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-(2-Propyn-1-yloxy)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
類似化合物との比較
Similar Compounds
5-(2-Propyn-1-yloxy)-1,3,4-thiadiazole: Lacks the amine group but shares the propynyl and thiadiazole moieties.
5-(2-Propyn-1-yloxy)-1,2,4-thiadiazol-3-amine: Similar structure but with a different arrangement of nitrogen and sulfur atoms in the ring.
5-(2-Propyn-1-yloxy)-1,3,4-oxadiazol-2-amine: Contains an oxygen atom in place of sulfur in the ring.
Uniqueness
5-(2-Propyn-1-yloxy)-1,3,4-thiadiazol-2-amine is unique due to the combination of its propynyl group, thiadiazole ring, and amine group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research.
特性
分子式 |
C5H5N3OS |
|---|---|
分子量 |
155.18 g/mol |
IUPAC名 |
5-prop-2-ynoxy-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C5H5N3OS/c1-2-3-9-5-8-7-4(6)10-5/h1H,3H2,(H2,6,7) |
InChIキー |
PSHWMGLBFBNDFC-UHFFFAOYSA-N |
正規SMILES |
C#CCOC1=NN=C(S1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



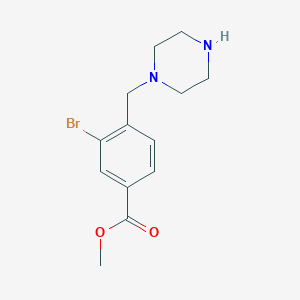


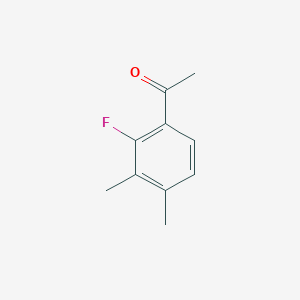
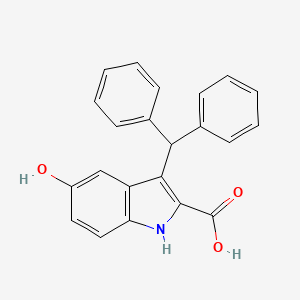
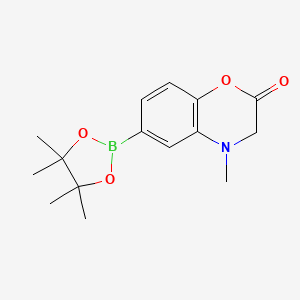
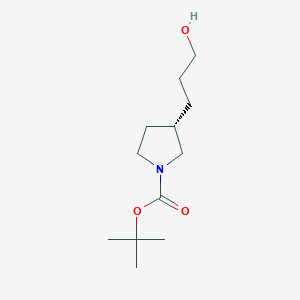
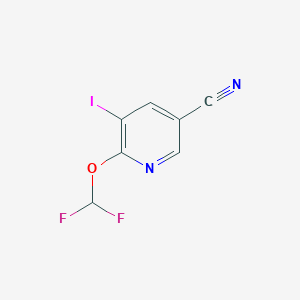
![1-Methyl-1H-pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B13931520.png)
![Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]-](/img/structure/B13931523.png)



